N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
“N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide” is a chemical compound that has been mentioned in the context of agrochemical and pharmaceutical applications . It is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several papers . The synthesis involves various methods and reagents, and the process can be optimized for different derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various steps such as Pd-catalyzed coupling reactions and hydrolysis . The reactions are carefully controlled to ensure the correct formation of the trifluoromethylpyridine structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound, which are thought to play a role in its biological activities .Scientific Research Applications
KCNQ2/Q3 Potassium Channel Openers for Epilepsy
N-pyridyl benzamide derivatives, closely related to N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, have been identified as KCNQ2/Q3 potassium channel openers. These compounds show promise in animal models for treating epilepsy and pain. However, toxicity issues have limited further development (Amato et al., 2011).
Antimicrobial and Antifungal Activities
A class of compounds, including derivatives of this compound, has been explored for antimicrobial and antifungal properties. These synthesized heterocyclic compounds were tested against various gram-positive and gram-negative bacteria and fungi, showing notable activity (Patel & Patel, 2015).
Synthesis and Chemical Structure
The synthesis and chemical structure of closely related compounds to this compound have been a subject of study. These investigations focus on the practicality of synthesis processes, considering factors like yield, reaction conditions, and chemical confirmation through techniques like NMR and MS (Gong Ping, 2007).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally similar to this compound have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show potential in treating human lung and colon carcinoma (Borzilleri et al., 2006).
Antifungal Agents
Research has been conducted on the synthesis of benzamide derivatives, including those structurally related to this compound, for potential use as antifungal agents. These derivatives showed significant efficacy against fungal infections (Narayana et al., 2004).
RET Kinase Inhibitors for Cancer Therapy
Novel benzamide derivatives, related to this compound, have been synthesized and evaluated as RET kinase inhibitors. These compounds are promising in cancer therapy, particularly in inhibiting cell proliferation driven by RET mutations (Han et al., 2016).
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . Avoidance of dust formation and breathing dust/fume/gas/mist/vapors/spray is also advised .
Future Directions
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-11-6-10(16(18,19)20)7-21-13(11)12-8-25-15(22-12)23-14(24)9-4-2-1-3-5-9/h1-8H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUXVAVIZWAICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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